Heparitin, sulfate

描述

Heparitin sulfate is a glycosaminoglycan, a type of linear polysaccharide, that is ubiquitously expressed on cell surfaces and in the extracellular matrix of mammalian tissues. It is structurally related to heparin, another glycosaminoglycan, but differs in its degree of sulfation and distribution within the body. Heparitin sulfate plays a crucial role in various biological processes, including cell signaling, blood coagulation, and inflammation.

准备方法

Synthetic Routes and Reaction Conditions: Heparitin sulfate can be synthesized through enzymatic depolymerization of heparosan, a precursor polysaccharide. This process involves the use of bacterial heparin lyases, which cleave the glycosidic bonds in heparosan to produce heparitin sulfate oligosaccharides. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of heparitin sulfate often involves extraction from animal tissues, such as porcine intestinal mucosa. The extracted material undergoes purification processes, including dialysis, size-exclusion chromatography, and anion-exchange chromatography, to isolate heparitin sulfate. Enzymatic depolymerization is then used to produce oligosaccharides of defined sizes.

化学反应分析

Types of Reactions: Heparitin sulfate undergoes various chemical reactions, including:

Oxidation: Heparitin sulfate can be oxidized to introduce aldehyde groups, which can further react with amines to form Schiff bases.

Reduction: Reduction reactions can be used to modify the sulfate groups on the polysaccharide chain.

Substitution: Sulfate groups on heparitin sulfate can be substituted with other functional groups to alter its biological activity.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various sulfotransferases can be used to introduce different sulfate groups.

Major Products:

Oxidation: Aldehyde-modified heparitin sulfate.

Reduction: Reduced heparitin sulfate with modified sulfate groups.

Substitution: Heparitin sulfate with altered sulfation patterns.

科学研究应用

Heparitin sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study glycosaminoglycan interactions and modifications.

Biology: Plays a role in cell signaling, cell adhesion, and migration studies.

Medicine: Investigated for its potential in drug delivery systems and as an anticoagulant.

Industry: Used in the production of biomaterials and as a component in various biotechnological applications.

作用机制

Heparitin sulfate exerts its effects by interacting with various proteins and receptors on the cell surface. It binds to growth factors, cytokines, and enzymes, modulating their activity and influencing cellular processes such as proliferation, differentiation, and migration. The molecular targets include fibroblast growth factors, vascular endothelial growth factors, and antithrombin III. The pathways involved often include the activation of signaling cascades that regulate gene expression and cellular responses.

相似化合物的比较

Heparitin sulfate is often compared to heparin due to their structural similarities. heparitin sulfate has a lower degree of sulfation and a more diverse distribution in tissues. Similar compounds include:

Heparin: Highly sulfated and primarily found in mast cells.

Chondroitin sulfate: Another glycosaminoglycan with different sulfation patterns and biological functions.

Dermatan sulfate: Similar to heparitin sulfate but with distinct structural features and biological roles.

Heparitin sulfate’s unique structural features and diverse biological functions make it a valuable compound for various scientific and industrial applications.

生物活性

Heparitin sulfate (HS) is a highly sulfated glycosaminoglycan (GAG) that plays significant roles in various biological processes. This article explores the biological activity of heparitin sulfate, focusing on its structure, functions, and implications in health and disease.

Structure and Composition

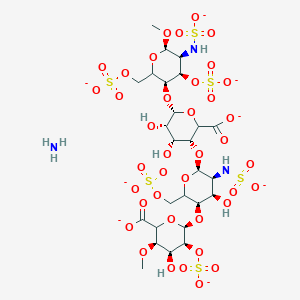

Heparitin sulfate is composed of repeating disaccharide units of glucuronic acid (or iduronic acid) and N-acetylglucosamine, which can be further sulfated at various positions. The structural diversity of HS contributes to its varied biological activities. The degree of sulfation, the presence of different sugar residues, and the overall chain length can influence its interactions with proteins and other biomolecules.

| Component | Description |

|---|---|

| Disaccharide Units | Glucuronic acid/N-acetylglucosamine |

| Sulfation Patterns | Varying degrees and locations of sulfate groups |

| Molecular Weight | Typically ranges from 5 kDa to 50 kDa |

Biological Functions

Heparitin sulfate is involved in numerous physiological processes, including:

- Cell Adhesion : HS interacts with cell surface receptors, facilitating cell attachment and migration.

- Anticoagulation : Similar to heparin, HS has anticoagulant properties that inhibit blood coagulation factors.

- Growth Factor Regulation : HS binds to various growth factors (e.g., fibroblast growth factor) and modulates their activity, influencing cell proliferation and differentiation.

- Cell Signaling : HS participates in signaling pathways by interacting with signaling molecules, affecting cellular responses.

Case Studies

- Anticoagulant Activity : In a study involving animal models, heparitin sulfate demonstrated significant anticoagulant effects comparable to heparin. It inhibited thrombin activity and reduced clot formation in vivo, highlighting its potential therapeutic applications in preventing thrombosis .

- Cancer Research : Research has shown that HS can influence tumor progression by modulating the tumor microenvironment. For instance, HS was found to enhance the activity of certain chemotherapeutic agents while also promoting cancer cell invasiveness in vitro .

- Liver Protection : Recent studies suggest that HS may protect against liver damage under pathological conditions. In models of liver injury, administration of HS resulted in reduced inflammation and apoptosis, indicating its potential role as a hepatoprotective agent .

The biological activities of heparitin sulfate are mediated through several mechanisms:

- Binding Interactions : HS binds to a variety of proteins, including cytokines, growth factors, and enzymes. This binding can either enhance or inhibit their biological activities depending on the context.

- Modulation of Enzyme Activity : HS can act as a cofactor for certain enzymes or inhibit others, influencing metabolic pathways.

- Influence on Cell Behavior : By interacting with cell surface receptors, HS can alter cell behavior such as proliferation, migration, and differentiation.

Challenges in Research

Despite its known biological activities, research on heparitin sulfate faces challenges due to its structural complexity and heterogeneity. The lack of standardized methods for isolating and characterizing HS hampers the understanding of its specific roles in various biological contexts.

属性

IUPAC Name |

azane;(3R,4R,5S,6R)-3-[(2S,3S,4R,5R)-5-[(2R,3S,4S,5R)-6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[(3S,4R,5S,6R)-6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8/t5?,6?,7-,8-,9+,10+,11-,12-,13-,14-,15+,16+,17+,18-,19?,20?,23+,24-,25+,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIDRQZFWFCLLF-VYLUHDBLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@@H]([C@@H](OC1C(=O)[O-])O[C@@H]2[C@@H]([C@@H]([C@@H](OC2COS(=O)(=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@@H](OC3C(=O)[O-])O[C@@H]4[C@@H]([C@@H]([C@@H](OC4COS(=O)(=O)[O-])OC)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O39S6-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1210.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9050-30-0 | |

| Record name | Heparitin, sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of heparitin sulfate?

A1: Heparitin sulfate is a linear polysaccharide composed of repeating disaccharide units. Each unit consists of a glucosamine residue linked to a uronic acid, which can be either glucuronic acid or iduronic acid. [] The glucosamine and uronic acid residues can be further modified by sulfation at various positions. This variability in sulfation patterns contributes to the structural heterogeneity of heparitin sulfate and influences its biological functions.

Q2: How does the structure of heparitin sulfate differ from heparin?

A2: While both are composed of similar building blocks, the arrangement and sulfation patterns differentiate them. Heparin generally possesses a higher degree of sulfation and a higher ratio of iduronic acid to glucuronic acid compared to heparitin sulfate. [] These structural distinctions give heparin its potent anticoagulant activity, a characteristic less pronounced in most heparitin sulfate forms.

Q3: How does heparitin sulfate interact with other molecules?

A3: Heparitin sulfate interacts with a wide array of proteins, including growth factors, enzymes, and extracellular matrix components. [] These interactions are largely mediated by the specific sulfation patterns along the heparitin sulfate chain. For example, specific sulfation sequences are known to bind to fibroblast growth factor (FGF) and its receptor, facilitating their interaction and subsequent signaling. []

Q4: What is the role of heparitin sulfate in cell signaling?

A4: HS acts as a co-receptor for various growth factors, like FGF and vascular endothelial growth factor (VEGF). [] It binds to both the growth factor and its receptor, bringing them into close proximity and promoting signal transduction. This process is essential for cell growth, differentiation, and angiogenesis.

Q5: How does the presence of heparitin sulfate in the extracellular matrix influence tissue structure?

A5: In the extracellular matrix, heparitin sulfate interacts with various molecules, including collagen, fibronectin, and laminin. [] These interactions contribute to the organization and stability of the extracellular matrix, influencing tissue development, wound healing, and overall tissue architecture.

Q6: What is the significance of heparitin sulfate in Hurler syndrome?

A6: Hurler syndrome, a type of mucopolysaccharidosis, is characterized by the accumulation of heparitin sulfate and dermatan sulfate in various tissues. [, , ] This buildup results from a deficiency in the enzyme alpha-L-iduronidase, leading to skeletal abnormalities, mental retardation, and other clinical manifestations. [, ]

Q7: Are there other diseases associated with heparitin sulfate metabolism?

A7: Yes, Sanfilippo syndrome, another type of mucopolysaccharidosis, involves the excessive accumulation of heparitin sulfate due to enzyme deficiencies in its degradation pathway. [, ] This leads to severe neurological problems and developmental delays.

Q8: How is heparitin sulfate isolated and characterized from biological samples?

A8: HS isolation often involves enzymatic digestion of tissues followed by ion-exchange chromatography to separate it from other glycosaminoglycans. [, ] Characterization methods include enzymatic depolymerization with specific enzymes like heparitinase, followed by analysis of the resulting oligosaccharides. []

Q9: What are some techniques used to study the structure-activity relationships of heparitin sulfate?

A9: Researchers utilize techniques like selectively degrading heparitin sulfate with specific enzymes and chemically modifying its structure to understand how different sulfation patterns influence its binding to proteins and its biological activity. []

Q10: What are some potential therapeutic applications of heparitin sulfate?

A10: Due to its involvement in various biological processes, heparitin sulfate and its derivatives are being investigated for their therapeutic potential. Areas of interest include promoting tissue regeneration, inhibiting tumor growth and metastasis, and developing novel anticoagulants. []

- The importance of heparitin sulfate in various physiological processes: The studies clearly demonstrate that heparitin sulfate is not simply a structural component but actively participates in cell signaling, influencing cell growth, differentiation, and tissue development. [, , ]

- The complexity of heparitin sulfate structure and function: The diverse sulfation patterns of heparitin sulfate contribute to its ability to interact with a wide range of proteins, making it a challenging molecule to study. [, ]

- The potential of heparitin sulfate as a therapeutic target: The studies on mucopolysaccharidoses underscore the importance of understanding heparitin sulfate metabolism and its role in disease. [, , ] Further research in this area could lead to the development of novel therapies for these and other diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。